Ethyl 3-[(3-methylbutyl)amino]propanoate

Catalog No.
S6641075
CAS No.
1094629-94-3
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[(3-methylbutyl)amino]propanoate

CAS Number

1094629-94-3

Product Name

Ethyl 3-[(3-methylbutyl)amino]propanoate

IUPAC Name

ethyl 3-(3-methylbutylamino)propanoate

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-4-13-10(12)6-8-11-7-5-9(2)3/h9,11H,4-8H2,1-3H3

InChI Key

FPDUJZVBGBNATG-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNCCC(C)C

Canonical SMILES

CCOC(=O)CCNCCC(C)C

Ethyl 3-[(3-methylbutyl)amino]propanoate is an organic compound that features both an ester and an amine functional group. Its chemical structure consists of an ethyl ester derived from 3-[(3-methylbutyl)amino]propanoic acid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique combination of functional groups, which can facilitate various

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into an alcohol, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group in the compound can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

The biological activity of Ethyl 3-[(3-methylbutyl)amino]propanoate has been explored for its potential roles in medicinal chemistry. It may interact with specific biological targets, such as enzymes and receptors, modulating their activity through mechanisms like inhibition or activation. These interactions can lead to therapeutic effects, making this compound a candidate for further research in drug development.

The synthesis of Ethyl 3-[(3-methylbutyl)amino]propanoate typically involves the esterification of 3-aminopropionic acid with ethanol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally require refluxing the mixture to ensure completion. For industrial production, continuous flow processes may be employed to enhance efficiency and yield.

Ethyl 3-[(3-methylbutyl)amino]propanoate has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Biological Research: The compound's functionalities make it useful for studying enzyme-substrate interactions and other biological processes.
  • Fragrance and Flavor Industry: Due to its ester group, it is utilized in the production of fragrances and flavoring agents.

Studies on Ethyl 3-[(3-methylbutyl)amino]propanoate have indicated that its mechanism of action involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the amine group can form hydrogen bonds with various biological targets. Such studies are essential for understanding its potential therapeutic applications.

Ethyl 3-[(3-methylbutyl)amino]propanoate can be compared to other similar compounds based on their structural features and applications:

Compound NameStructure FeaturesUnique Characteristics
Ethyl acetateSimple esterWidely used as a solvent; less complex than ethyl 3-[(3-methylbutyl)amino]propanoate.
Methyl butyrateEster with a shorter carbon chainKnown for fruity odor; primarily used in flavorings.
Isopropyl butyrateEster with branched structureUsed in perfumes; lacks amine functionality.
tert-Butyl 3-[(3-methylbutyl)amino]propanoateSimilar amine structureExplored for medicinal properties; different steric effects due to tert-butyl group.

The uniqueness of Ethyl 3-[(3-methylbutyl)amino]propanoate lies in its combination of both ester and amine functionalities, which provides a diverse range of chemical reactivity and applications not found in simpler esters or amines. This dual functionality enhances its potential utility in both organic synthesis and biological research compared to other similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.157228913 g/mol

Monoisotopic Mass

187.157228913 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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